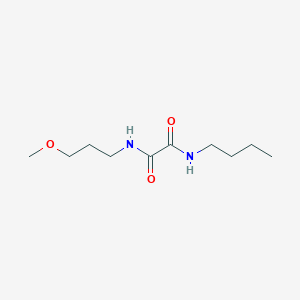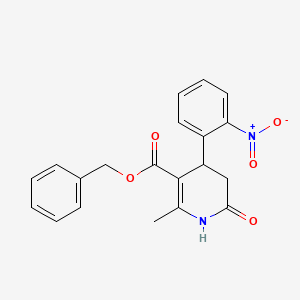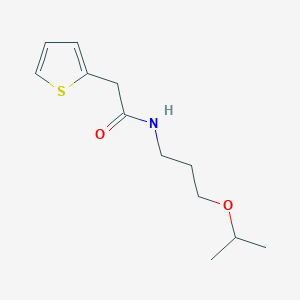
N-butyl-N'-(3-methoxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N'-(3-methoxypropyl)ethanediamide (NBMPR) is a potent and selective inhibitor of nucleoside transporters. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of nucleoside transport and its role in cell physiology. NBMPR has been shown to have a high affinity for the concentrative nucleoside transporter (CNT) and the equilibrative nucleoside transporter (ENT), which are responsible for the uptake of nucleosides into cells.
作用機序
N-butyl-N'-(3-methoxypropyl)ethanediamide inhibits the uptake of nucleosides into cells by binding to the nucleoside transporters CNT and ENT. It acts as a competitive inhibitor, blocking the binding of nucleosides to the transporter. This results in a decrease in the intracellular concentration of nucleosides and a disruption of nucleoside metabolism.
Biochemical and Physiological Effects
N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by blocking the uptake of nucleosides required for DNA synthesis. N-butyl-N'-(3-methoxypropyl)ethanediamide has also been shown to modulate the immune response by inhibiting the uptake of adenosine, which is an immunosuppressive molecule. Additionally, N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to affect neurotransmitter release by inhibiting the uptake of adenosine and other nucleosides that act as neurotransmitters.
実験室実験の利点と制限
The advantages of using N-butyl-N'-(3-methoxypropyl)ethanediamide in lab experiments include its high potency and selectivity for nucleoside transporters, which allows for specific inhibition of nucleoside transport. N-butyl-N'-(3-methoxypropyl)ethanediamide is also readily available and can be easily synthesized in the lab. The limitations of using N-butyl-N'-(3-methoxypropyl)ethanediamide in lab experiments include its potential toxicity and off-target effects. N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to be toxic to some cell types at high concentrations, and it may also inhibit the uptake of other molecules besides nucleosides.
将来の方向性
There are several future directions for research involving N-butyl-N'-(3-methoxypropyl)ethanediamide. One area of research is the development of new nucleoside transport inhibitors that are more potent and selective than N-butyl-N'-(3-methoxypropyl)ethanediamide. Another area of research is the investigation of the role of nucleoside transport in various disease states, including cancer, immune disorders, and neurological disorders. Additionally, the use of N-butyl-N'-(3-methoxypropyl)ethanediamide in combination with other drugs or therapies may be explored to enhance their efficacy.
合成法
N-butyl-N'-(3-methoxypropyl)ethanediamide is synthesized by the reaction of 3-methoxypropylamine with di-n-butyl ethanediamine in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure N-butyl-N'-(3-methoxypropyl)ethanediamide.
科学的研究の応用
N-butyl-N'-(3-methoxypropyl)ethanediamide has been extensively used in scientific research to study the mechanisms of nucleoside transport and its role in cell physiology. It has been used to investigate the transport of nucleosides in various cell types, including cancer cells, immune cells, and neurons. N-butyl-N'-(3-methoxypropyl)ethanediamide has also been used to study the effects of nucleoside transport inhibitors on the immune response, cancer cell proliferation, and neurotransmitter release.
特性
IUPAC Name |
N-butyl-N'-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-4-6-11-9(13)10(14)12-7-5-8-15-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBKEGTWHKZPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3-methoxypropyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5236552.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)
